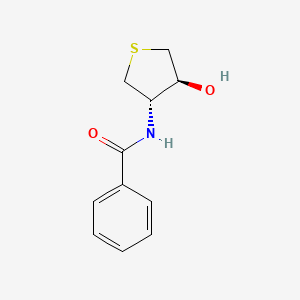
5-Bromo-2-ciclobutil-4-metilpiridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-cyclobutyl-4-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Aplicaciones Científicas De Investigación
5-Bromo-2-cyclobutyl-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its reactivity in substitution and coupling reactions makes it valuable for constructing diverse chemical libraries.
Biology: The compound can be used in the development of biologically active molecules, including potential drug candidates. Its structural features allow for interactions with various biological targets.
Medicine: Research into the compound’s potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceuticals. It may serve as a key intermediate in the development of drugs targeting specific diseases.
Industry: The compound’s versatility extends to industrial applications, where it can be used in the production of agrochemicals, dyes, and specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclobutyl-4-methylpyridine can be achieved through several synthetic routes. One common method involves the bromination of 2-cyclobutyl-4-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-2-cyclobutyl-4-methylpyridine may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-cyclobutyl-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to yield the corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate; solvents like toluene or ethanol; temperatures around 80-100°C.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA); solvents like dichloromethane; room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4); solvents like ether; low temperatures.
Major Products Formed
Substitution Reactions: Azides, nitriles, organometallic derivatives.
Coupling Reactions: Biaryl compounds.
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-cyclobutyl-4-methylpyridine depends on its specific application and the molecular targets involved. In general, the compound may exert its effects through interactions with enzymes, receptors, or other biomolecules. These interactions can lead to changes in biochemical pathways, modulation of cellular processes, or inhibition of specific targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methylpyridine: Similar structure but lacks the cyclobutyl group.
5-Bromo-2-chloropyridine: Contains a chlorine atom instead of a cyclobutyl group.
2-Amino-5-bromo-4-methylpyridine: Contains an amino group instead of a cyclobutyl group.
Uniqueness
The presence of the cyclobutyl group in 5-Bromo-2-cyclobutyl-4-methylpyridine distinguishes it from other similar compounds. This unique structural feature can influence the compound’s reactivity, biological activity, and potential applications. The cyclobutyl group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development.
Propiedades
IUPAC Name |
5-bromo-2-cyclobutyl-4-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-5-10(8-3-2-4-8)12-6-9(7)11/h5-6,8H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPVOEDSWKYNSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one](/img/structure/B2404172.png)


![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2404175.png)


![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2404179.png)
methylidene}amino 2,4-difluorobenzoate](/img/structure/B2404180.png)
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B2404181.png)
![1-(5-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2404182.png)
![N-[(4-ethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2404185.png)
![3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-nitrobenzoyl)-1H-pyrazole](/img/structure/B2404186.png)


